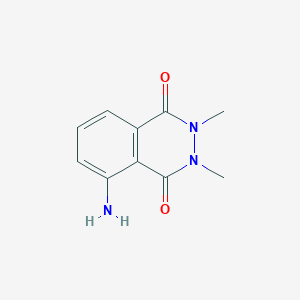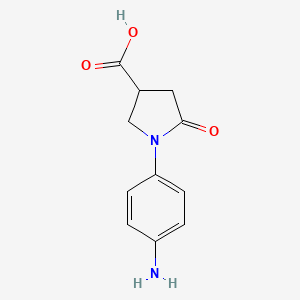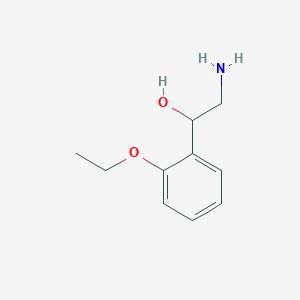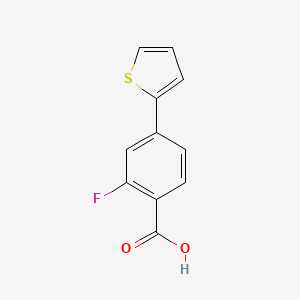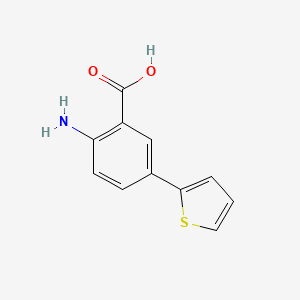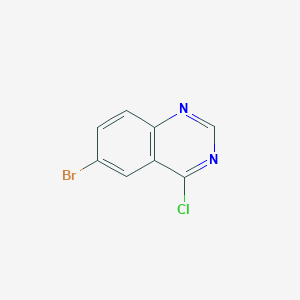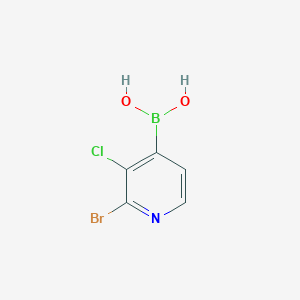
2-Bromo-3-chloropyridine-4-boronic acid
説明
2-Bromo-3-chloropyridine-4-boronic acid is a compound that is not directly described in the provided papers. However, it can be inferred to be a boronic acid derivative with a pyridine ring, which is substituted with bromo and chloro groups at the 2nd and 3rd positions, respectively, and a boronic acid group at the 4th position. Boronic acids are known to possess one alkyl substituent and two hydroxyl groups attached to a trivalent boron atom .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves halogen-lithium exchange reactions followed by treatment with a trialkyl borate. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid was achieved using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material, reacting with n-butyl lithium and then with triisopropyl borate under controlled conditions . Although the exact synthesis of this compound is not detailed, a similar approach could be hypothesized.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom. The boron atom is typically sp2 hybridized, leading to a trigonal planar geometry around it. The structure of 3-bromophenylboronic acid was studied using various spectroscopic techniques and computational methods, which could be analogous to the structure of this compound .
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki cross-coupling reactions. For example, 2,4-dibromopyridine undergoes Suzuki cross-coupling at the 2nd position with alkenyl(aryl) boronic acids to yield substituted pyridines . This suggests that this compound could potentially participate in similar cross-coupling reactions, acting either as a boronic acid or a halogenated reactant.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be studied using various spectroscopic methods. For example, 3-bromophenylboronic acid was analyzed using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These techniques provide insights into the vibrational modes, electronic structure, and chemical shifts associated with the molecule. The physical properties such as solubility, melting point, and stability can be influenced by the substituents on the pyridine ring and the boronic acid group.
科学的研究の応用
Halogen Exchange and Synthesis
- Halogen/Halogen Displacement : Studies have shown the utility of bromo-chloropyridines in halogen/halogen displacement reactions. For instance, the transformation of 2-chloropyridine into 2-bromopyridine through bromotrimethylsilane indicates the versatility of such compounds in halogen exchange reactions, which are foundational in organic synthesis (Schlosser & Cottet, 2002).
Suzuki Coupling Reactions
- Suzuki Cross-Coupling Reactions : The compound's role in facilitating Suzuki–Miyaura cross-coupling reactions has been extensively documented. For example, the synthesis of various boronic acids, including dihalopyridylboronic acids, through directed ortho-metalation reactions, showcases its importance in creating complex organic frameworks (Smith et al., 2008). This method enables the production of highly functionalized heteroarylpyridine derivatives, which are valuable in numerous chemical synthesis applications.
Organic Synthesis and Functionalization
- Regioselective Synthesis : Bromo-chloropyridines have been used in the regioselective synthesis of various compounds, illustrating the precise control achievable over the functionalization of pyridine derivatives. This is crucial for developing compounds with specific electronic and structural properties for use in materials science and medicinal chemistry (Filace et al., 2013).
Catalysis and Chemical Reactions
- Amination Reactions : The use of bromo-chloropyridines in catalyzed amination reactions to produce specific pyridine derivatives demonstrates its utility in the selective functionalization of heteroaromatic compounds. This has implications for synthesizing complex molecules with potential biological activity (Ji et al., 2003).
Material Science and Engineering
- Electrochemical Applications : The manipulation of boronic acid derivatives in the electrochemical oxidation processes, as studied in specific contexts, showcases the potential of these compounds in environmental applications, including water treatment and sensor technology. This demonstrates the broad applicability of such chemical entities beyond traditional organic synthesis (Souza et al., 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
作用機序
Target of Action
The primary target of “2-Bromo-3-chloropyridine-4-boronic acid” is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability may be affected by temperature and atmospheric conditions.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of “this compound” can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound’s efficacy in the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of palladium and the specific conditions under which the reaction is carried out .
生化学分析
Biochemical Properties
2-Bromo-3-chloropyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent. This reaction is facilitated by palladium catalysts and involves the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to altered metabolic pathways and changes in gene expression . These effects can result in modifications to cellular processes such as proliferation, differentiation, and apoptosis. The compound’s ability to interact with cellular components makes it a valuable tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the boronic acid group can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert atmosphere conditions at temperatures below -20°C to maintain its stability . Over time, the compound may degrade, leading to reduced efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, the compound can be metabolized by enzymes involved in boron chemistry, leading to the formation of reactive intermediates These intermediates can participate in further biochemical reactions, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may accumulate in the cytoplasm, affecting metabolic pathways and enzyme activity
特性
IUPAC Name |
(2-bromo-3-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFYDECHVMPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590359 | |
| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003043-31-9 | |
| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
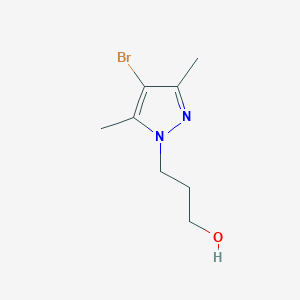
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)
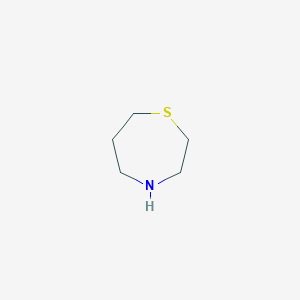


![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
